molecular formula C9H12N6O3S B2539332 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide CAS No. 130366-24-4

2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide

Cat. No.: B2539332
CAS No.: 130366-24-4
M. Wt: 284.29
InChI Key: WBIHTQVVKNCPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide is a synthetic derivative of theophylline, a methylxanthine with a sulfanylacetohydrazide moiety. Its synthesis involves the reaction of methyl theophylline-7-acetate with hydrazine hydrate, yielding a hydrazide intermediate that serves as a precursor for further functionalization with isocyanates or isothiocyanates . The compound’s structure combines a purine core with a reactive hydrazide group, enabling diverse biological activities, including neuroprotection, enzyme inhibition, and antithyroid effects.

Properties

IUPAC Name

2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3S/c1-14-6-5(7(17)15(2)9(14)18)11-8(12-6)19-3-4(16)13-10/h3,10H2,1-2H3,(H,11,12)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIHTQVVKNCPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide is a purine derivative with potential biological activities. This compound's structure includes a purine ring and a sulfanyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The molecular formula of 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide is C9H12N6O3S. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC9H12N6O3S
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NN
InChIInChI=1S/C9H12N6O3S/c1-14...
InChIKeyWBIHTQVVKNCPEI-UHFFFAOYSA-N

Enzyme Inhibition

Enzyme inhibition is another critical area of biological activity for this compound. The presence of the sulfanyl group suggests potential interactions with enzyme active sites. Research on analogous compounds has revealed significant enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Several derivatives have been identified as potent AChE inhibitors with IC50 values significantly lower than standard reference compounds .

Anticancer Properties

The structural characteristics of purine derivatives often correlate with anticancer activities. While specific data on 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide is sparse, other purine-based compounds have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

Several studies involving similar compounds can provide insight into the potential biological activities of 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide:

  • Antibacterial Screening : A series of synthesized purine derivatives were evaluated for antibacterial efficacy against various strains. The most active compounds showed IC50 values ranging from 0.63 to 6.28 µM against tested bacteria .
  • Inhibition Studies : Research indicated that certain derivatives exhibited strong inhibitory effects on urease and AChE enzymes. These findings suggest that similar mechanisms could be explored for the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neuroprotective and MAO-B Inhibitory Derivatives
  • Compound 5 (2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide): Exhibits 28% MAO-B inhibitory activity and significant neuroprotection with low neurotoxicity, making it a lead candidate for neurodegenerative disease research . Compared to the parent hydrazide, the thiosemicarbazide modification enhances target engagement and selectivity.
Antithyroid Agents
  • 2-(9H-Purin-6-ylsulfanyl)acetohydrazide Derivatives (3–11): Derivatives with aromatic substituents (e.g., 3-methoxybenzaldehyde or salicyaldehyde) show enhanced antithyroid activity due to conjugation effects . These compounds form stable charge-transfer complexes with iodine and modulate thyroid hormones in vivo, outperforming non-aromatic analogs .
Vasodilatory and PDE Inhibitors
  • Ethyl Hydrazineylidene Derivatives :
    • Derivatives with short alkyl chains (methyl, ethyl) at the 7-position exhibit optimal oral bioavailability (BS = 0.55) and vasodilatory activity (~80% probability) .
    • In contrast, longer alkyl chains reduce bioavailability but retain biological activity, suggesting flexibility in substituent design .
  • PDE4B/7A Inhibitors: Compounds like 4-(8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N'-(2,3,4-trihydroxybenzylidene)butanehydrazide demonstrate dual PDE4B/7A inhibition, relevant for airway smooth muscle modulation .

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • Modifications at the 8-position (e.g., sulfanyl groups) enhance enzyme inhibition (e.g., MAO-B), while 7-position alkylation influences pharmacokinetics .
  • Electronic Effects :
    • DFT studies on related acetamide derivatives reveal high charge density on carbonyl oxygen (e.g., O14: −0.488), which may enhance hydrogen bonding with biological targets .
  • Aromatic vs. Aliphatic Moieties :
    • Aromatic hydrazones (e.g., fluorophenyl, methoxyphenyl) improve antithyroid and neuroprotective activities compared to aliphatic analogs .

Physicochemical and Pharmacokinetic Properties

Compound Key Feature(s) Reference(s)
Parent Hydrazide Chromatographically pure; no recrystallization needed
Compound 5 Low neurotoxicity; high metabolic stability
Ethyl Hydrazineylidene Derivatives Optimal logP (2.5–3.5); moderate bioavailability (55%)
7-Hexadecyl Derivative High lipophilicity; potential for membrane-targeted actions

Q & A

Q. What are the established synthetic routes for 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide, and how can reaction progress be effectively monitored?

Methodological Answer: The synthesis of analogous acetohydrazide derivatives typically involves nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reacts with ester precursors under reflux in absolute ethanol (50 mL solvent per 1 g starting material) for 4 hours, with TLC (Chloroform:Methanol, 7:3 ratio) used to confirm reaction completion . Key steps include:

  • Reaction Conditions :

    ParameterValue
    SolventAbsolute ethanol
    TemperatureReflux (~78°C)
    Reaction Time4 hours
    Stoichiometry1:1.2 (ester:hydrazine hydrate)
    Monitoring MethodTLC (7:3 Chloroform:Methanol)

Q. What safety precautions are critical when handling this compound during laboratory synthesis?

Methodological Answer: Critical safety protocols include:

  • Storage : Keep away from heat, sparks, and open flames (P210) .
  • Handling : Use fume hoods, wear PPE (gloves, lab coat), and avoid inhalation/contact (P201, P202) .
  • Emergency Measures : Maintain access to eyewash stations and spill kits.

Advanced Research Questions

Q. How can solvent-free synthetic approaches optimize the synthesis of derivatives to enhance reaction efficiency?

Methodological Answer: Solvent-free reductive amination, as demonstrated for structurally related compounds, involves grinding acetohydrazide intermediates (1 mmol) with substituted aldehydes (1 mmol) in an agate mortar for 15–20 minutes at 25°C. Sodium borohydride and boric acid (1:1 ratio) are added to facilitate imine reduction, with TLC confirming product formation . Advantages include reduced waste and faster reaction times.

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

Methodological Answer: Multi-technique characterization is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches).
  • NMR (1H/13C) : Confirms substitution patterns and purity.
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation pathways.
    For example, amidrazone derivatives were structurally validated using IR, UV, and PMR .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Adopt a split-plot design with controlled variables:

  • Primary Factors : pH (e.g., 3, 7, 11) and temperature (e.g., 25°C, 40°C, 60°C).
  • Replicates : 4 replicates per condition to ensure statistical robustness .
  • Analytical Methods : HPLC or UV-Vis spectroscopy to quantify degradation products.

Q. How can conflicting bioactivity data between studies be reconciled methodologically?

Methodological Answer:

  • Replication : Repeat experiments under identical conditions.
  • Data Normalization : Use internal standards (e.g., control compounds with known activity).
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies .
  • Meta-Analysis : Pool data from multiple studies to identify trends.

Q. What computational models predict the environmental fate of this compound, and which parameters are critical?

Methodological Answer: Use molecular modeling to predict:

  • Key Parameters :

    PropertyRelevance
    LogP (Partition coefficient)Bioaccumulation potential
    Hydrolysis RateEnvironmental persistence
    PhotodegradationSunlight-mediated breakdown

Model validation requires experimental data on solubility and degradation products .

Q. How can machine learning integrate into designing derivatives with enhanced pharmacological profiles?

Methodological Answer:

  • Virtual Libraries : Generate novel scaffolds using generative adversarial networks (GANs).
  • QSAR Models : Train models on existing bioactivity data to predict IC50 or binding affinity.
  • Validation : Prioritize compounds with high predicted activity for synthesis and in vitro testing .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported solubility values.
Resolution :

Standardize Protocols : Ensure consistent solvent systems (e.g., buffer pH, ionic strength).

Cross-Validate : Use orthogonal methods (e.g., gravimetric analysis vs. UV quantification).

Contextualize Data : Consider temperature and purity effects (≥98% purity recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.